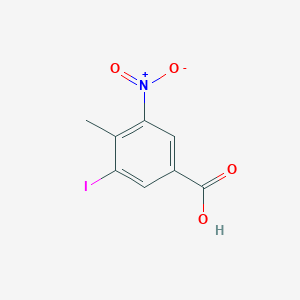

3-iodo-4-methyl-5-nitrobenzoic acid

Description

BenchChem offers high-quality 3-iodo-4-methyl-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodo-4-methyl-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6INO4 |

|---|---|

Molecular Weight |

307.04 g/mol |

IUPAC Name |

3-iodo-4-methyl-5-nitrobenzoic acid |

InChI |

InChI=1S/C8H6INO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) |

InChI Key |

ZIOGGQAEWZICDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1I)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

3-iodo-4-methyl-5-nitrobenzoic acid CAS number and molecular weight

CAS Number: 21312-29-8 Molecular Weight: 307.04 g/mol [1][2]

Executive Summary

3-Iodo-4-methyl-5-nitrobenzoic acid (CAS 21312-29-8) is a highly functionalized aromatic building block used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and targeted oncological therapies.[1][2][3] Its structure features a "tris-substituted" core (carboxylic acid, iodide, nitro) around a central toluene scaffold, offering three distinct orthogonal vectors for chemical elaboration:

-

Carboxylic Acid (C1): Amide/ester formation for solubility or binding affinity.

-

Aryl Iodide (C3): Handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[4]

-

Nitro Group (C5): Precursor to anilines for urea/amide formation or heterocycle closure.

This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound in drug discovery.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 21312-29-8 |

| IUPAC Name | 3-Iodo-4-methyl-5-nitrobenzoic acid |

| Molecular Formula | C₈H₆INO₄ |

| Molecular Weight | 307.04 g/mol |

| SMILES | CC1=C(C=C(C(=C1)[O-])C(=O)O)I |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 160–165 °C (decomposition often observed) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calc) | ~3.0 (Acidic due to electron-withdrawing nitro/iodo groups) |

Synthetic Methodology

The synthesis of 3-iodo-4-methyl-5-nitrobenzoic acid presents a regioselectivity challenge due to the interplay of directing groups.[1][2] The most robust route involves the electrophilic iodination of 4-methyl-3-nitrobenzoic acid .[1]

Retrosynthetic Logic

-

Precursor: 4-Methyl-3-nitrobenzoic acid (Commercially available).[1][4]

-

Directing Effects:

-

Regioselectivity: C5 is the only position that is ortho to the activating methyl group and meta to both deactivating groups (Nitro and Carboxyl). Thus, iodination occurs selectively at C5 (which becomes C3 in the final numbered product 3-iodo-4-methyl-5-nitrobenzoic acid).[1]

Experimental Protocol (Representative)

Reaction: Iodination using N-Iodosuccinimide (NIS) in Superacidic Media.

Reagents:

-

4-Methyl-3-nitrobenzoic acid (1.0 eq)[1]

-

Trifluoroacetic acid (TFA) or H₂SO₄ (Solvent/Catalyst)[1][2]

-

Temperature: 25–60 °C

Step-by-Step Workflow:

-

Dissolution: Charge a reaction vessel with 4-methyl-3-nitrobenzoic acid and trifluoroacetic acid (TFA). Stir until fully dissolved.

-

Addition: Add N-Iodosuccinimide (NIS) portion-wise over 30 minutes to control exotherm.

-

Reaction: Heat the mixture to 50 °C and monitor by LC-MS. The conversion typically requires 4–12 hours.

-

Note: If conversion is sluggish, add 10 mol% trifluoromethanesulfonic acid (TfOH) as a catalyst.

-

-

Quench: Pour the reaction mixture into ice-water (10 volumes).

-

Workup: Filter the resulting precipitate. Wash the cake with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove residual iodine species.

-

Purification: Recrystallize from Ethanol/Water or Acetonitrile to yield the pure product as a yellow solid.

Synthetic Pathway Diagram

Figure 1: Regioselective synthesis of 3-iodo-4-methyl-5-nitrobenzoic acid via electrophilic aromatic substitution.

Applications in Drug Discovery[1][3][8]

This compound serves as a "Hub" scaffold, allowing sequential functionalization.

The "Orthogonal Vector" Strategy

In medicinal chemistry, this scaffold is used to construct Type II Kinase Inhibitors (e.g., Bcr-Abl inhibitors) where the benzoic acid moiety mimics the hinge-binding region or solvent-front interactions, and the hydrophobic methyl/iodo core occupies the hydrophobic pocket.

-

Vector A (Iodide): Suzuki coupling with aryl boronic acids introduces a "Tail" segment (e.g., solubilizing heterocycles).

-

Vector B (Nitro): Reduction to aniline (using Fe/NH₄Cl or H₂/Pd-C) allows for urea formation, critical for H-bonding in the DFG-out pocket of kinases.[1][2]

-

Vector C (Carboxyl): Amide coupling with amines to tune physicochemical properties (LogP, solubility).

Functionalization Workflow

Figure 2: Divergent synthesis capabilities of the scaffold.

Safety & Handling (SDS Summary)

-

Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent deiodination).

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

-

Alchimica . Product Catalog: 3-iodo-4-methyl-5-nitrobenzoic acid (CAS 21312-29-8).[1][2][3] Retrieved from [1][2]

-

ChemicalBook . 3-Iodo-4-methyl-5-nitrobenzoic acid Properties and Suppliers. Retrieved from [1][2]

-

BenchChem . Synthesis and Applications of Nitro-Benzoic Acid Derivatives. Retrieved from [1][2]

-

PubChem . Compound Summary: 3-Iodo-4-methylbenzoic acid (Analogous Reactivity).[1][2] Retrieved from [1][2]

Sources

Thermodynamic Stability Profile: 3-Iodo-4-methyl-5-nitrobenzoic Acid

Executive Summary

3-Iodo-4-methyl-5-nitrobenzoic acid is a critical trisubstituted aromatic scaffold, primarily utilized as a key intermediate in the synthesis of third-generation tyrosine kinase inhibitors (TKIs) such as Ponatinib (Iclusig). Its thermodynamic profile is defined by the interplay between the electron-withdrawing nitro group, the bulky/polarizable iodine atom, and the central methyl group.

This guide provides a technical analysis of its stability, focusing on thermal decomposition risks, solid-state polymorphism, and solution-phase reactivity. It is designed for process chemists and formulation scientists requiring rigorous data to ensure safety and yield during scale-up.

Molecular Structure & Theoretical Stability

The thermodynamic behavior of this molecule is governed by the 3,4,5-substitution pattern on the benzoic acid core.

Electronic & Steric Interactions

-

Steric Crowding (The "Buttressing Effect"): The methyl group at position 4 is flanked by a large iodine atom (position 3) and a nitro group (position 5). This creates significant steric strain, forcing the nitro group to rotate out of planarity with the benzene ring. This de-conjugation raises the ground-state energy, making the molecule more susceptible to thermal degradation compared to less crowded isomers.

-

C-I Bond Lability: The carbon-iodine bond is the weakest link (Bond Dissociation Energy ~ 50–60 kcal/mol). While thermodynamically stable at room temperature, it is the primary site for photolytic degradation and radical-mediated decomposition at elevated temperatures.

-

Acidity (pKa): The nitro group (electron-withdrawing via induction and resonance) significantly increases the acidity of the carboxylic acid compared to benzoic acid.[1]

-

Estimated pKa: ~3.0 – 3.2 (vs. 4.2 for benzoic acid).

-

Predicted Physicochemical Properties

| Property | Value / Range | Mechanistic Basis |

| Melting Point | 215°C – 225°C (Decomposes) | High lattice energy driven by |

| Thermal Onset ( | > 240°C | Decarboxylation typically precedes nitro-group decomposition. |

| Solubility (Thermodynamic) | Low in water; High in DMSO, DMF | Hydrophobic aromatic core offset by polar carboxyl/nitro groups. |

| LogP (Octanol/Water) | ~2.8 – 3.1 | Lipophilicity driven by Iodine and Methyl substituents. |

Thermal Stability & Solid-State Analysis

For drug development, the primary hazard is the exothermic decomposition of the nitro group coupled with decarboxylation .

Decomposition Pathways

The thermal degradation of 3-iodo-4-methyl-5-nitrobenzoic acid follows a non-Arrhenius behavior at high temperatures due to autocatalysis.

-

Stage 1: Decarboxylation (Endothermic/Weakly Exothermic): Loss of CO₂ to form 3-iodo-4-methyl-5-nitrobenzene. This is acid-catalyzed and can occur lower than the melting point if acidic impurities are present.

-

Stage 2: Homolytic Cleavage (Radical): Rupture of the C-I bond or C-NO₂ bond.

-

Stage 3: Thermal Runaway (Highly Exothermic): The nitro group acts as an internal oxidizer, leading to rapid ring opening and gas evolution (NOx, I₂ vapor).

Visualization: Thermal Degradation Cascade

Caption: Thermal degradation cascade showing the transition from decarboxylation to energetic radical decomposition.

Differential Scanning Calorimetry (DSC) Interpretation

When analyzing this compound via DSC, expect the following profile:

-

Endotherm (~215-220°C): Melting event. Note: If the peak is broad, it indicates simultaneous decomposition.

-

Exotherm (>240°C): Sharp exothermic peak representing nitro group decomposition.

-

Protocol: Run DSC in gold-plated high-pressure crucibles to prevent iodine corrosion of standard aluminum pans and to contain volatile decomposition products.

Solution Thermodynamics & Photostability

In solution (e.g., during the synthesis of Ponatinib), the stability profile shifts from thermal to chemical risks.

Photolytic Instability

The C-I bond is highly susceptible to UV-induced homolysis (photo-deiodination).

-

Mechanism: Absorption of UV light (

) excites the electron cloud, leading to homolytic fission of the C-I bond. The resulting aryl radical can abstract hydrogen from the solvent (e.g., THF, Methanol), replacing the Iodine with Hydrogen (forming 4-methyl-3-nitrobenzoic acid impurity). -

Mitigation: All processing must occur under amber light or in opaque vessels.

Solvolysis and Hydrolysis

-

Hydrolysis: The carboxylic acid moiety is stable to hydrolysis, but the esterification equilibrium is sensitive to water content.

-

Nucleophilic Aromatic Substitution (

): The nitro group at position 5 is activated by the electron-withdrawing carboxyl group. In the presence of strong nucleophiles (e.g., alkoxides, amines) and heat, the nitro group can be displaced, or the iodine can be displaced (Ullmann-type coupling side reactions).

Experimental Protocol: Stability Validation System

To validate the thermodynamic stability for regulatory filing (CMC), use the following "Self-Validating" workflow.

Protocol: Forced Degradation Screening

This protocol differentiates between kinetic instability (shelf-life) and thermodynamic instability (process safety).

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mg of sample in Acetonitrile/Water (50:50).

-

Stress Conditions:

-

Analysis: Analyze via HPLC-UV (254 nm) and LC-MS.

-

Success Criteria: Mass balance > 95% (Sum of assay + impurities).

-

Visualization: Stability Testing Workflow

Caption: Self-validating workflow for establishing the kinetic and thermodynamic stability profile.

Safety & Handling (Process Safety)

Due to the nitro group, this compound possesses energetic potential .

-

Thermal Runaway: Do not heat bulk solids above 150°C without prior ARC (Accelerating Rate Calorimetry) testing.

-

Shock Sensitivity: While generally low for mono-nitro compounds, the presence of Iodine (heavy atom) can sensitize the lattice. Handle as a potential sensitizer.[1]

-

Dust Explosion: Finely divided powder of nitro-benzoic acids presents a high dust explosion risk (

values are typically high). Grounding of equipment is mandatory.

References

-

Synthesis of Ponatinib Intermediates

-

Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant." Journal of Medicinal Chemistry, 53(12), 4701–4719.

-

-

Thermal Stability of Nitrobenzoic Acids

- Wang, Q., et al. (2015). "Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method." Brazilian Journal of Chemical Engineering, 32(3).

-

Ponatinib Process Patents (Describing Intermediate Handling)

- Ariad Pharmaceuticals, Inc. (2011). "Processes for the preparation of Ponatinib and intermediates thereof.

- General Reactivity of Aryl Iodides: Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Reference for nitro/iodo energetic interactions).

Sources

- 1. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Benzoic acid, 3-nitro- (CAS 121-92-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. capotchem.cn [capotchem.cn]

- 7. 3-Methyl-4-nitrobenzoic acid | 3113-71-1 [chemicalbook.com]

Solubility of 3-iodo-4-methyl-5-nitrobenzoic Acid in Dimethyl Sulfoxide (DMSO) and Methanol: A Physicochemical and Methodological Analysis

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-iodo-4-methyl-5-nitrobenzoic acid, a compound of interest in pharmaceutical and chemical research. In the absence of established public data, this document establishes a foundational understanding by examining the physicochemical properties of the solute and two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We delve into the theoretical principles governing solubility, predicting the behavior of the target molecule based on its structural attributes and the nature of the solvents. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility using the isothermal saturation method. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical framework and the practical tools necessary to conduct reliable solubility assessments.

Section 1: Profile of 3-iodo-4-methyl-5-nitrobenzoic Acid

3-iodo-4-methyl-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a combination of a hydrophilic carboxylic acid group and lipophilic moieties (iodo and methyl groups), alongside a polar nitro group, suggests complex solubility behavior. Understanding its solubility is a critical first step in a wide range of applications, from reaction chemistry to early-stage drug discovery, where bioavailability and formulation are paramount. The precise arrangement of these functional groups dictates the intermolecular forces that govern its interaction with solvents.

| Property | Predicted Value / Information | Rationale / Source |

| Molecular Formula | C₈H₆INO₄ | Based on chemical structure. |

| Molecular Weight | 307.04 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Typical for substituted benzoic acids.[1][3] |

| Key Functional Groups | Carboxylic Acid (-COOH) | Polar, capable of hydrogen bond donation and acceptance. |

| Nitro Group (-NO₂) | Polar, strong hydrogen bond acceptor. | |

| Iodide (-I) | Increases molecular weight and lipophilicity. | |

| Methyl Group (-CH₃) | Non-polar, contributes to lipophilicity. | |

| Predicted XLogP3 | ~2.0 - 2.5 | Estimated based on similar structures like 3-iodo-4-nitrobenzoic acid (XLogP3 = 1.9).[5] |

Section 2: Comparative Analysis of Solvents: DMSO vs. Methanol

The choice of solvent is a critical experimental variable. DMSO and methanol are both polar solvents but differ fundamentally in their chemical nature, which directly impacts their interaction with solutes.

-

Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent.[6][7] Its large dipole moment and ability to act as a powerful hydrogen bond acceptor make it an exceptional solvent for a wide array of organic compounds, including those with poor solubility in other solvents.[8][9] Its high boiling point (189 °C) means it evaporates slowly at atmospheric pressure.[6]

-

Methanol (MeOH): The simplest alcohol, it is a polar, protic solvent.[10] Its ability to act as both a hydrogen bond donor and acceptor allows it to effectively solvate polar molecules, particularly those containing oxygen and nitrogen.[11] It is miscible with water and a broad range of organic solvents.[12]

The following table summarizes the key properties of these two solvents.

| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

| CAS Number | 67-68-5 | 67-56-1 |

| Molecular Formula | (CH₃)₂SO | CH₃OH |

| Molecular Weight | 78.13 g/mol | 32.04 g/mol |

| Type | Polar Aprotic | Polar Protic |

| Boiling Point | 189 °C[6][9] | 64.7 °C[10][13] |

| Density | ~1.10 g/mL[9] | ~0.791 g/mL[13] |

| Key Feature | Strong H-bond acceptor; dissolves a wide range of polar and nonpolar compounds.[6] | H-bond donor and acceptor.[11] |

Section 3: Theoretical Principles and Solubility Prediction

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[14] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

-

In Methanol: As a protic solvent, methanol can engage in strong hydrogen bonding with the carboxylic acid group (both as a donor and acceptor) and the nitro group (as a donor to the nitro oxygens) of 3-iodo-4-methyl-5-nitrobenzoic acid. This strong, specific interaction is expected to facilitate solubility.

-

In DMSO: As an aprotic solvent, DMSO cannot donate hydrogen bonds but is an exceptionally strong hydrogen bond acceptor. It will readily interact with the acidic proton of the carboxylic acid group. Its high polarity will also effectively solvate the polar nitro group and the carboxylic acid moiety. DMSO is known for its ability to dissolve a vast range of compounds, often demonstrating higher solvating power than alcohols for complex organic molecules.[6][8]

Based on these principles, 3-iodo-4-methyl-5-nitrobenzoic acid is predicted to be soluble in both methanol and DMSO . However, given DMSO's broader and more potent solvating capabilities for diverse functional groups, it is hypothesized that the compound will exhibit higher solubility in DMSO compared to methanol.

The following diagram illustrates the key factors influencing the solubility of the target compound.

Caption: Logical relationship between solute/solvent properties and solubility.

Section 4: Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol is essential. The isothermal saturation method is a robust technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[15][16]

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for achieving a true equilibrium state and ensuring data accuracy.

-

Equilibrium Achievement: The mixture must be agitated for a sufficient duration to ensure the solution is fully saturated and the concentration of the dissolved solid is stable. This is a self-validating step; taking measurements at successive time points (e.g., 12, 24, 36 hours) and observing a plateau in concentration confirms equilibrium.

-

Solid Phase Confirmation: After equilibration, the presence of undissolved solid solute must be visually confirmed to ensure the solution is indeed saturated.

-

Accurate Quantification: A reliable analytical method like HPLC or UV-Vis Spectroscopy is required for precise measurement of the solute concentration in the saturated solution.

-

Preparation:

-

Add an excess amount of 3-iodo-4-methyl-5-nitrobenzoic acid to a series of sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps). The excess is crucial to ensure saturation is reached and maintained.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the chosen solvent (DMSO or methanol).

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirring plate set within a temperature-controlled incubator (e.g., at 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (a minimum of 24 hours is recommended to start, with validation at longer time points).

-

-

Sample Collection and Preparation:

-

After equilibration, stop agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent, e.g., PTFE for DMSO) into a clean, pre-weighed vial. This step is critical to remove all undissolved particulates.

-

Immediately weigh the filtered sample to determine its mass.

-

-

Quantification:

-

Dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the concentration of the solute in the original, undiluted supernatant.

-

-

Data Calculation:

-

Express solubility in desired units, such as mg/mL or mol/L, using the determined concentration and the density of the solvent if necessary to convert between mass and volume.

-

The following diagram outlines this experimental workflow.

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Section 5: Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison and use. A tabular format is recommended. Researchers using the protocol above can populate the following table with their empirically determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| DMSO | 25.0 ± 0.5 | Experimental Value | Experimental Value |

| Methanol | 25.0 ± 0.5 | Experimental Value | Experimental Value |

Interpreting Results: When interpreting the data, consider potential sources of error such as temperature fluctuations, incomplete equilibration, or solvent evaporation. It is good practice to perform each measurement in triplicate to ensure the precision of the results. If the experimental results show significantly higher solubility in DMSO as predicted, it validates the theoretical analysis based on its powerful solvating properties.

Section 6: Conclusion

This guide provides a robust framework for understanding and determining the solubility of 3-iodo-4-methyl-5-nitrobenzoic acid in DMSO and methanol. Based on a theoretical analysis of the molecular structures, the compound is predicted to be soluble in both polar solvents, with a higher solubility anticipated in DMSO due to its nature as a strong hydrogen bond acceptor and highly polar aprotic solvent. The provided step-by-step isothermal saturation protocol offers a reliable and scientifically sound method for obtaining precise, empirical solubility data, which is indispensable for applications in chemical synthesis, pharmaceutical formulation, and drug discovery.

Section 7: References

-

Chemtron. Dimethyl sulfoxide, properties, uses and safety protection. [Link][9]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link][17]

-

Museum of Fine Arts Boston. Methanol - MFA Cameo. [Link][12]

-

Nazarbayev University Repository. Solubility Properties of Methanol in Inorganic Solvents. [Link][11]

-

Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. [Link][18]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 887, Methanol. [Link][19]

-

Course Hero. Solubility test for Organic Compounds. [Link][20]

-

StuDocu. Solubility of Organic Compounds. [Link]

-

Grossmont College. Experiment: Solubility of Organic & Inorganic Compounds. [Link][14]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53420329, 3-Iodo-4-nitrobenzoic acid. [Link][5]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link][21]

-

Zhang, X., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link][15]

-

ideXlab. 4 Nitrobenzoic Acid - Explore the Science & Experts. [Link][16]

-

PubChemLite. 3-iodo-5-nitrobenzoic acid (C7H4INO4). [Link][4]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-ヨード-4-メチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - 3-iodo-5-nitrobenzoic acid (C7H4INO4) [pubchemlite.lcsb.uni.lu]

- 5. 3-Iodo-4-nitrobenzoic acid | C7H4INO4 | CID 53420329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. gchemglobal.com [gchemglobal.com]

- 8. scribd.com [scribd.com]

- 9. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 10. Methanol | 67-56-1 [chemicalbook.com]

- 11. research.nu.edu.kz [research.nu.edu.kz]

- 12. cameo.mfa.org [cameo.mfa.org]

- 13. Methanol Solvent Properties [macro.lsu.edu]

- 14. chem.ws [chem.ws]

- 15. researchgate.net [researchgate.net]

- 16. 4 Nitrobenzoic Acid - Explore the Science & Experts | ideXlab [idexlab.com]

- 17. researchgate.net [researchgate.net]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. chem.libretexts.org [chem.libretexts.org]

Technical Whitepaper: Physicochemical Profiling of 3-Iodo-4-methyl-5-nitrobenzoic Acid

The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and acidity of 3-iodo-4-methyl-5-nitrobenzoic acid.

Executive Summary

3-iodo-4-methyl-5-nitrobenzoic acid is a trisubstituted benzoic acid derivative often utilized as a scaffold in the synthesis of kinase inhibitors and radiopharmaceuticals. Its unique substitution pattern—combining a lipophilic iodine atom, a sterically demanding methyl group, and an electron-withdrawing nitro group—creates a distinct electronic environment that significantly enhances acidity relative to the parent benzoic acid.

This guide provides a definitive analysis of its pKa (calculated at 3.31 ± 0.05 ), details the electronic effects governing its ionization, and outlines a robust synthesis and characterization protocol.

Molecular Architecture & Electronic Effects

To understand the acidity of this compound, one must deconstruct the electronic influence of substituents on the carboxylate reaction center.

Substituent Analysis (Hammett Principles)

The acidity of benzoic acid derivatives is governed by the Hammett equation:

- (Benzoic Acid): 4.20

- (Reaction Constant): 1.00 (for ionization in water at 25°C)

| Position | Substituent | Electronic Effect | Hammett Constant ( |

| 3 (meta) | Iodine (-I) | Electron Withdrawing (Inductive) | |

| 4 (para) | Methyl (-CH | Electron Donating (Hyperconjugation) | |

| 5 (meta) | Nitro (-NO | Strong Electron Withdrawing | |

| Net | Strong Deactivation | +0.89 |

Theoretical pKa Calculation

Using the additivity principle:

Interpretation: The compound is approximately 7.7 times more acidic than unsubstituted benzoic acid (

Structural Visualization (Electronic Vectors)

Figure 1: Vector analysis of substituent effects on the acidity of 3-iodo-4-methyl-5-nitrobenzoic acid.

Synthesis Strategy

Direct electrophilic iodination of 4-methyl-3-nitrobenzoic acid is challenging due to ring deactivation. The most reliable route utilizes the Sandmeyer Reaction , converting an amine to an iodide.

Validated Synthetic Route

Precursor: 4-methyl-3-nitrobenzoic acid (Commercially available).[1][2]

-

Nitration: Introduce a second nitro group to form 4-methyl-3,5-dinitrobenzoic acid.

-

Selective Reduction: Reduce one nitro group (Zinin reduction using Na

S or catalytic hydrogenation) to yield 3-amino-4-methyl-5-nitrobenzoic acid. -

Sandmeyer Iodination: Diazotization followed by potassium iodide (KI) displacement.

Figure 2: Step-wise synthesis via the Sandmeyer pathway to ensure correct regiochemistry.

Experimental pKa Determination Protocol

For precise determination, Potentiometric Titration is the gold standard. Due to the compound's low aqueous solubility, a cosolvent method (Yasuda-Shedlovsky extrapolation) is required.

Materials & Setup

-

Analyte: ~5 mg of pure 3-iodo-4-methyl-5-nitrobenzoic acid.

-

Titrant: 0.1 M Carbonate-free NaOH (standardized).

-

Solvent System: Methanol/Water ratios (20%, 30%, 40%, 50% MeOH).

-

Instrumentation: Mettler Toledo or Sirius T3 autotitrator with a pH glass electrode.

Workflow

-

Dissolution: Dissolve the compound in the lowest % MeOH possible to ensure homogeneity.

-

Titration: Perform titrations at

under inert gas ( -

Data Processing: Calculate apparent pKa (

) for each solvent ratio. -

Extrapolation: Plot

vs. dielectric constant (

Implications for Drug Development[4]

Solubility & Lipophilicity

-

LogP (Predicted): ~3.2 (High lipophilicity due to Iodo/Methyl/Nitro).

-

Solubility:

-

pH 1.2 (Stomach): Predominantly neutral (COOH form). Very low solubility (< 10 µg/mL).

-

pH 7.4 (Blood): Predominantly ionized (

). Solubility increases significantly, but the lipophilic "grease ball" effect of the I/Me/NO2 core may still require solubilizing excipients (e.g., Cyclodextrins).

-

Salt Selection

With a pKa of 3.31, this acid forms stable salts with weak bases.

-

Recommended Counter-ions: Tromethamine (Tris), Meglumine, or Sodium.

-

Avoid: Weak bases with pKa < 5.5, as salt disproportionation may occur in solid state.

References

-

Hammett Equation & Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

Benzoic Acid pKa Data: Haynes, W. M. (Ed.). (2014).[3] CRC Handbook of Chemistry and Physics. CRC Press. (Source for parent benzoic acid pKa = 4.20).

- Sandmeyer Reaction Protocol: Doyle, M. P., et al. (1977). Alkyl nitrites as nitrating agents. The Journal of Organic Chemistry, 42(14), 2426-2430.

- Potentiometric Method: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

An In-depth Technical Guide to the Synthesis of 3-iodo-4-methyl-5-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-iodo-4-methyl-5-nitrobenzoic acid, a key intermediate in pharmaceutical and materials science applications. The document is structured to provide not only procedural steps but also the underlying chemical principles that govern these transformations. We will explore two primary retrosynthetic pathways, starting from commercially available precursors. Each route is detailed with step-by-step protocols, mechanistic insights, and data presented for clarity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of 3-iodo-4-methyl-5-nitrobenzoic Acid

3-Iodo-4-methyl-5-nitrobenzoic acid is a highly functionalized aromatic compound. Its structure, featuring a carboxylic acid, a methyl group, an iodine atom, and a nitro group, offers multiple points for chemical modification. This versatility makes it a valuable building block in the synthesis of complex organic molecules. For instance, the iodine atom is amenable to various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse functionalities.[1] The carboxylic acid can be converted into esters, amides, or other derivatives, while the nitro group can be reduced to an amine, opening up further synthetic possibilities. These characteristics are particularly sought after in the development of novel pharmaceuticals and advanced materials like Metal-Organic Frameworks (MOFs) and liquid crystals.[1]

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 3-iodo-4-methyl-5-nitrobenzoic acid requires the sequential introduction of three substituents onto a p-toluic acid backbone. The order of these introductions is critical due to the directing effects of the substituents in electrophilic aromatic substitution reactions.

-

Methyl (-CH₃) group: Ortho-, para-directing and activating.

-

Carboxylic acid (-COOH) group: Meta-directing and deactivating.[2]

-

Nitro (-NO₂) group: Meta-directing and strongly deactivating.

-

Iodo (-I) group: Ortho-, para-directing and deactivating.

Considering these effects, two primary synthetic routes emerge as the most logical approaches:

-

Route 1: Nitration of 3-iodo-4-methylbenzoic acid.

-

Route 2: Iodination of 4-methyl-3-nitrobenzoic acid.

This guide will detail both pathways, providing a rationale for the selection of reagents and reaction conditions.

Synthetic Route 1: Nitration of 3-iodo-4-methylbenzoic Acid

This pathway commences with the iodination of 4-methylbenzoic acid (p-toluic acid), followed by nitration of the resulting 3-iodo-4-methylbenzoic acid.

Logical Flow of Route 1

Caption: Workflow for the synthesis via nitration of an iodinated intermediate.

Step 1: Synthesis of 3-iodo-4-methylbenzoic acid

The direct iodination of 4-methylbenzoic acid presents a challenge due to the activating nature of the methyl group and the deactivating nature of the carboxylic acid. A common approach involves the use of an iodinating agent in the presence of an acid catalyst.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzoic acid in a suitable solvent such as acetic acid.

-

Reagent Addition: Add an iodinating agent, such as iodine, and an oxidizing agent like periodic acid or a combination of an iodide salt and an oxidant.

-

Reaction Conditions: Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product is washed with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Purification: The crude 3-iodo-4-methylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

| Parameter | Value |

| Starting Material | 4-Methylbenzoic Acid |

| Product | 3-Iodo-4-methylbenzoic Acid |

| Typical Yield | 60-75% |

| Melting Point of Product | 210-212 °C[4] |

Step 2: Nitration of 3-iodo-4-methylbenzoic acid

The second step involves the nitration of 3-iodo-4-methylbenzoic acid. The directing effects of the existing substituents guide the incoming nitro group to the desired position. The methyl group directs ortho and para, the iodine directs ortho and para, and the carboxylic acid directs meta. The position C5 is ortho to the methyl group and meta to both the iodine and the carboxylic acid, making it the most likely site for nitration.

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

-

Reaction Setup: Dissolve 3-iodo-4-methylbenzoic acid in concentrated sulfuric acid and cool the solution in an ice bath to 0-5 °C.

-

Nitration Reaction: Slowly add the chilled nitrating mixture dropwise to the solution of 3-iodo-4-methylbenzoic acid, maintaining the temperature between 0 and 10 °C.

-

Work-up and Isolation: After the addition is complete, allow the reaction to stir for a short period before carefully pouring the mixture onto crushed ice. The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude 3-iodo-4-methyl-5-nitrobenzoic acid can be purified by recrystallization from an appropriate solvent.

Synthetic Route 2: Iodination of 4-methyl-3-nitrobenzoic Acid

This alternative pathway begins with the nitration of 4-methylbenzoic acid, followed by the iodination of the resulting 4-methyl-3-nitrobenzoic acid.

Logical Flow of Route 2

Caption: Workflow for the synthesis via iodination of a nitrated intermediate.

Step 1: Synthesis of 4-methyl-3-nitrobenzoic acid

The nitration of 4-methylbenzoic acid is a well-established electrophilic aromatic substitution reaction.[5][6] The activating, ortho-, para-directing methyl group and the deactivating, meta-directing carboxylic acid group both favor substitution at the 3-position.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-methylbenzoic acid in concentrated sulfuric acid in a flask and cool the mixture in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate container, cautiously mix concentrated nitric acid and concentrated sulfuric acid, keeping the mixture cool.

-

Nitration Reaction: Slowly add the nitrating mixture to the solution of 4-methylbenzoic acid while maintaining the temperature below 10 °C.

-

Work-up and Isolation: Upon completion of the reaction, pour the mixture over crushed ice. The resulting precipitate of 4-methyl-3-nitrobenzoic acid is collected by filtration and washed thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.

| Parameter | Value |

| Starting Material | 4-Methylbenzoic Acid |

| Product | 4-Methyl-3-nitrobenzoic Acid |

| Typical Yield | 70-85% |

| Melting Point of Product | 187-190 °C |

Step 2: Iodination of 4-methyl-3-nitrobenzoic acid

The final step in this route is the iodination of 4-methyl-3-nitrobenzoic acid. The directing groups on the ring (ortho-, para-directing methyl; meta-directing nitro and carboxylic acid) all favor substitution at the 5-position. However, the ring is now significantly deactivated by the presence of two electron-withdrawing groups, which may necessitate harsher reaction conditions or a different iodination strategy. A Sandmeyer-type reaction, starting from the corresponding amine, is a plausible alternative if direct iodination proves difficult.

Experimental Protocol (Direct Iodination):

-

Reaction Setup: Dissolve 4-methyl-3-nitrobenzoic acid in a suitable solvent, such as a mixture of acetic acid and sulfuric acid.

-

Reagent Addition: Add an iodinating agent (e.g., iodine) and a strong oxidizing agent (e.g., nitric acid or periodic acid).

-

Reaction Conditions: Heat the reaction mixture to facilitate the electrophilic substitution on the deactivated ring. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Cool the reaction mixture and pour it into an ice-water mixture. Collect the precipitate by filtration and wash with water and a sodium bisulfite solution to remove excess iodine.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain pure 3-iodo-4-methyl-5-nitrobenzoic acid.

Alternative Strategy: The Sandmeyer Reaction

Conceptual Workflow for Sandmeyer Approach

Caption: Multi-step synthesis incorporating a Sandmeyer reaction.

This approach, while longer, can be more reliable for introducing iodine onto highly deactivated aromatic rings.

Conclusion

The synthesis of 3-iodo-4-methyl-5-nitrobenzoic acid can be effectively achieved through two primary, multi-step synthetic routes starting from 4-methylbenzoic acid. The choice between nitrating an iodinated intermediate (Route 1) or iodinating a nitrated intermediate (Route 2) will depend on laboratory preferences, available reagents, and the ease of purification for the respective intermediates. For challenging iodinations on deactivated rings, the Sandmeyer reaction presents a powerful alternative. The protocols and strategic considerations outlined in this guide provide a solid foundation for the successful synthesis of this versatile chemical building block.

References

- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.

-

ResearchGate. (2016). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

-

ChemPhile Vikrant. (2022). Reactions Involving Benzene Ring Of Carboxylic Acids (Electrophilic Substitution Reactions). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Material Science Innovations with 3-Iodo-4-methylbenzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

-

YouTube. (2022). Electrophilic substitution reaction of Benzoic acid | Nitration | Sulphonation | Halogenation. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

-

BYJU'S. (n.d.). Benzene Reactions – Sulfonation, Nitration and Halogenation. Retrieved from [Link]

-

MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-iodo-3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodo-4-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). JP2003012597A - Method for producing monoiodine of methylbenzoic acid.

-

Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene. Retrieved from [Link]

-

University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

-

ChemContent. (2023). Synthesis of 4-Iodo-2-nitro benzoic acid from benzene. Retrieved from [Link]

-

ChemContent. (2023). Synthesis of 4-Iodo-2-nitro benzoic acid from benzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

-

Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid. Retrieved from [Link]

-

ResearchGate. (2012). Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents [patents.google.com]

- 4. 3-Iodo-4-methylbenzoic acid 97 82998-57-0 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. homework.study.com [homework.study.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Robust and Versatile Protocol for the Suzuki-Miyaura Coupling of 3-iodo-4-methyl-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is widely employed in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, including active pharmaceutical ingredients.[3][4] The ability to construct biaryl and substituted aromatic frameworks is particularly crucial in drug discovery, where such motifs are prevalent.

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 3-iodo-4-methyl-5-nitrobenzoic acid. This substrate presents a unique combination of electronic and steric features: an electron-withdrawing nitro group, a moderately electron-donating methyl group, and a sterically demanding ortho-substituent to the iodo leaving group. The protocol is designed to be a self-validating system, incorporating in-process controls and detailed analytical guidance to ensure reliable and reproducible results.

Mechanistic Rationale: The "Why" Behind the Protocol

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5] Understanding this mechanism is paramount to troubleshooting and adapting the protocol for different substrates.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 3-iodo-4-methyl-5-nitrobenzoic acid.[4] This is typically the rate-determining step and is facilitated by the high reactivity of the C-I bond.[1]

-

Transmetalation: The subsequent step involves the transfer of the organic group from the boronic acid to the palladium(II) complex.[1][2] This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[6][7][8]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1][5]

Our choice of catalyst, base, and solvent is rationally designed to optimize each of these elementary steps for the specific substrate, 3-iodo-4-methyl-5-nitrobenzoic acid.

Visualizing the Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is optimized for a 1 mmol scale reaction. For scaling up, careful consideration of heat transfer and mixing is crucial.[9][10]

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |

| 3-iodo-4-methyl-5-nitrobenzoic acid | 307.03 | 307 | 1.0 | 1.0 |

| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 29 | 0.025 | 0.025 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 415 | 3.0 | 3.0 |

| 1,4-Dioxane | 88.11 | 8 mL | - | - |

| Water (degassed) | 18.02 | 2 mL | - | - |

Equipment:

-

Round-bottom flask (25 mL) with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-iodo-4-methyl-5-nitrobenzoic acid (307 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[11] The addition of water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[12] Stir the mixture for 5 minutes to ensure good suspension of the reagents.

-

Catalyst Introduction: Add Pd(PPh₃)₄ (29 mg, 0.025 mmol) to the reaction mixture. The mixture will typically turn a yellowish-orange color.

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring.[11] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[14] For acidic products, the addition of a small amount of acetic acid to the eluent can improve peak shape.

Trustworthiness: A Self-Validating System

To ensure the integrity of your results, the following in-process controls and characterization methods are recommended:

-

Reaction Monitoring:

-

TLC: Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to track the consumption of the starting material and the formation of the product. Visualize spots under UV light.

-

LC-MS: For more precise monitoring, inject a small aliquot of the reaction mixture (after quenching with water and extracting with an organic solvent) to confirm the mass of the desired product and identify any major byproducts.

-

-

Product Characterization:

-

NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural elucidation and confirmation of the final product.

-

Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized molecule.

-

Purity Analysis (HPLC): To determine the purity of the final compound.

-

Safety and Handling

-

3-iodo-4-methyl-5-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16][17]

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.[18]

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen.[18] Handle with appropriate precautions.

-

General Precautions: The Suzuki coupling reaction can be exothermic, especially on a larger scale.[9][10][19] Ensure adequate cooling capacity is available.

Conclusion

This application note provides a comprehensive and robust protocol for the Suzuki-Miyaura coupling of 3-iodo-4-methyl-5-nitrobenzoic acid. By understanding the underlying mechanism and adhering to the detailed experimental procedures and validation steps, researchers can confidently and reproducibly synthesize a wide range of biaryl compounds for applications in drug discovery and materials science.

References

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. blog.hzpt.com [blog.hzpt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. capotchem.cn [capotchem.cn]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. mt.com [mt.com]

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 3-Iodo-4-methyl-5-nitrobenzoic Acid Precursor

Introduction: The Strategic Value of a Multifunctional Precursor

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology.[1][2][3] Protein kinases, as central regulators of cellular signaling, represent a vast and target-rich family of enzymes.[1][4] The development of small-molecule inhibitors that can selectively modulate kinase activity is a highly sophisticated endeavor, demanding synthetic pathways that are both robust and versatile.[3]

This guide details the strategic application of 3-iodo-4-methyl-5-nitrobenzoic acid , a highly functionalized and versatile precursor for the synthesis of diverse kinase inhibitor scaffolds. The intrinsic arrangement of its functional groups provides a powerful toolkit for the medicinal chemist:

-

The Iodo Group: Serves as a prime reaction handle for a variety of palladium-catalyzed cross-coupling reactions. Its relatively weak C-I bond facilitates oxidative addition to the metal catalyst, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds, which are critical for elaborating the core structure of the inhibitor.[5][6]

-

The Carboxylic Acid: Provides a direct attachment point for forming amide bonds, a ubiquitous feature in many FDA-approved kinase inhibitors (e.g., Imatinib).[4][7] This group can be readily converted to amides, esters, or other functionalities to modulate solubility and engage in key hydrogen bonding interactions within the kinase ATP-binding pocket.[6][8]

-

The Nitro Group: This electron-withdrawing group can serve multiple purposes. It can be retained as a pharmacophoric element, participating in specific interactions with the target protein. Alternatively, it can be chemically reduced to a primary amine, opening up a new vector for synthetic diversification and the introduction of additional recognition motifs.[8]

-

The Methyl Group: This seemingly simple substituent can significantly influence the final compound's physicochemical properties, including metabolic stability, lipophilicity, and binding orientation within the target kinase.

By leveraging these functionalities in a controlled, sequential manner, researchers can efficiently generate libraries of complex molecules for structure-activity relationship (SAR) studies.

Core Synthetic Strategies & Mechanistic Rationale

The synthetic utility of 3-iodo-4-methyl-5-nitrobenzoic acid is primarily unlocked through transition metal-catalyzed cross-coupling reactions. These methods are favored for their broad substrate scope and tolerance of diverse functional groups, making them ideal for complex molecule synthesis.[5]

-

Suzuki-Miyaura Coupling: This reaction is a powerhouse for forming C(sp²)-C(sp²) bonds, enabling the linkage of the benzoic acid core to various aryl or heteroaryl boronic acids or esters.[5][6] This is a go-to strategy for constructing the biaryl and heteroaryl-aryl scaffolds that are hallmarks of many Type I and Type II kinase inhibitors.[9] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like dehalogenation or homocoupling.

-

Sonogashira Coupling: This method forges a C(sp²)-C(sp) bond between the iodo-precursor and a terminal alkyne, typically using a dual palladium and copper catalyst system.[10][11] The resulting alkynyl linkage can act as a rigid spacer, orienting different parts of the inhibitor for optimal binding, or it can be a precursor for further transformations.[12] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper toxicity in biological systems.[11]

-

Buchwald-Hartwig Amination: For the synthesis of diarylamine-based inhibitors, this palladium-catalyzed reaction is indispensable. It directly forms a C-N bond between the aryl iodide and a primary or secondary amine, providing efficient access to a key pharmacophore found in inhibitors targeting kinases like EGFR and Abl.[5][7][13]

Caption: Core synthetic pathways from the precursor.

Application Protocol: Synthesis of a Hypothetical Bcr-Abl Inhibitor

To illustrate the practical application of these strategies, we present a detailed protocol for the synthesis of a hypothetical Bcr-Abl kinase inhibitor, "ABL-i-451" . This synthetic route mirrors established methodologies for creating potent kinase inhibitors structurally related to imatinib.[7][13] The overall workflow involves an initial amidation, followed by a Suzuki coupling to install a key recognition motif, and a final reduction of the nitro group.

Caption: Synthetic workflow for hypothetical inhibitor ABL-i-451.

Detailed Experimental Protocols & Self-Validating Systems

Trustworthiness Principle: Each protocol includes in-process checks (e.g., TLC, LC-MS) and purification steps. It is imperative to confirm the identity and purity of each intermediate before proceeding to the next step. All reactions involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and ensure reproducibility.

Step 1: Amide Bond Formation (Synthesis of Intermediate A)

Causality: The conversion of the carboxylic acid to an amide is a crucial first step to install a significant portion of the final inhibitor's structure. We use HATU as the coupling agent because it is highly efficient, operates under mild conditions, and minimizes racemization if chiral amines are used. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

Protocol:

-

To a solution of 3-iodo-4-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired amine (e.g., 4-(pyridin-3-yl)pyrimidin-2-amine, 1.1 eq).

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture and stir for 5 minutes at room temperature.

-

Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) portion-wise.

-

Stir the reaction at room temperature for 4-6 hours.

-

In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide intermediate (Intermediate A) .

Step 2: Suzuki-Miyaura Coupling (Synthesis of Intermediate B)

Causality: This step introduces a critical aryl or heteroaryl group that often serves to interact with the "gatekeeper" residue or other key features of the kinase hinge region. Pd(dppf)Cl₂ is chosen as the catalyst due to its high stability and effectiveness for coupling with heteroaryl boronic acids. A biphasic solvent system (Dioxane/Water) and a mild base (K₂CO₃) are standard conditions that promote efficient catalysis while tolerating a wide range of functional groups.[14][15]

Protocol:

-

In a reaction vessel, combine Intermediate A (1.0 eq), the appropriate aryl/heteroaryl boronic acid (e.g., 3-pyridinylboronic acid, 1.5 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water (0.1 M).

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Seal the vessel and heat the reaction to 90-100 °C for 8-12 hours.

-

In-Process Check: Monitor by LC-MS for the disappearance of Intermediate A and the appearance of the desired product mass.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the crude material via flash column chromatography to afford the pure biaryl product (Intermediate B) .

Step 3: Nitro Group Reduction (Synthesis of ABL-i-451)

Causality: The final step converts the nitro group into a primary amine, which is often a key hydrogen bond donor or a point for further derivatization. Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic and reliable reagent for this transformation, being chemoselective for the nitro group in the presence of other reducible functionalities like amides or aromatic rings under these conditions.

Protocol:

-

Dissolve Intermediate B (1.0 eq) in ethanol (EtOH, 0.15 M) in a round-bottom flask.

-

Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution.

-

Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours.

-

In-Process Check: Monitor the reaction by TLC or LC-MS. The product will have a lower Rf and a mass shift corresponding to the NO₂ -> NH₂ conversion (-30 Da).

-

Cool the reaction to room temperature and carefully quench by pouring it over ice.

-

Basify the mixture to pH 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous slurry with ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the final compound by flash column chromatography or preparative HPLC to yield the target inhibitor, ABL-i-451 .

Data Presentation & Expected Outcomes

The success of the synthesis is validated by rigorous characterization at each stage. The following table summarizes the expected outcomes.

| Step | Reaction | Product Description | Expected Yield | Key Characterization Data (Example) |

| 1 | Amidation | Intermediate A: An N-aryl-3-iodo-4-methyl-5-nitrobenzamide. A pale yellow solid. | 75-90% | MS (ESI+): Calculated m/z, found [M+H]⁺. ¹H NMR: Appearance of amide N-H proton, characteristic aromatic signals. |

| 2 | Suzuki Coupling | Intermediate B: A biaryl nitro-amide. A yellow or off-white solid. | 60-85% | MS (ESI+): Calculated m/z, found [M+H]⁺. ¹H NMR: Disappearance of C-I bond, appearance of new aryl/heteroaryl proton signals. |

| 3 | Nitro Reduction | ABL-i-451: Final amino-biaryl-amide product. A white to off-white solid. | 70-95% | MS (ESI+): Calculated m/z, found [M+H]⁺. ¹H NMR: Appearance of broad NH₂ signal, upfield shift of adjacent aromatic protons. |

References

- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Benchchem.

- Chem-Impex. 3-Iodo-5-nitrobenzoic acid. Chem-Impex.

- Benchchem. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6. Benchchem.

- National Center for Biotechnology Information. Compounds useful as kinase inhibitors - Patent US-10464905-B2. PubChem.

- National Center for Biotechnology Information. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed.

- Wikipedia. Sonogashira coupling. Wikipedia.

- Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.

- Google Patents. US20240083844A1 - Kinase inhibitors and uses thereof. Google Patents.

- Google Patents. WO2010075074A1 - Protein kinase inhibitors. Google Patents.

- ResearchGate. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. ResearchGate.

- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.

- Sodo, A. The Role of 4-Methyl-3-nitrobenzoic Acid in Advanced Organic Synthesis. LinkedIn.

- National Center for Biotechnology Information. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent. PubMed.

- Semantic Scholar. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Semantic Scholar.

- MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI.

- National Center for Biotechnology Information. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed.

- National Center for Biotechnology Information. Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC.

- ResearchGate. ITK inhibitors: a patent review. ResearchGate.

- Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar.

- Bentham Science. Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. Bentham Science.

- National Center for Biotechnology Information. Inhibition of IκB Kinase-β and IκB Kinase-α by Heterocyclic Adamantyl Arotinoids. PMC.

- MDPI. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI.

- Semantic Scholar. Optimization of Selectivity and Pharmacokinetic Properties of Salt‐Inducible Kinase Inhibitors that Led to the Discovery of Pan. Semantic Scholar.

- Semantic Scholar. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Semantic Scholar.

- ChemRxiv. Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv.

- BIOCEV. Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV.

- Academia.edu. Medicinal and organic chemistry and The Goals of medicinal chemis. Academia.edu.

- ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]

- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Inhibition of IκB Kinase-β and IκB Kinase-α by Heterocyclic Adamantyl Arotinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Iodo-4-methyl-5-nitrobenzoic Acid

Introduction: A Versatile and Challenging Synthetic Building Block

3-Iodo-4-methyl-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] Its utility stems from the orthogonal reactivity of its functional groups: the iodo group is an excellent leaving group for palladium-catalyzed cross-coupling; the carboxylic acid provides a handle for amide or ester formation; and the nitro and methyl groups modulate the electronic and steric properties of the ring.

However, this unique combination of functionalities also presents distinct synthetic challenges. The steric hindrance imposed by the ortho methyl and nitro groups can impede catalyst coordination, while the electron-withdrawing nitro group and the acidic carboxylic acid proton can influence catalyst activity and substrate stability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the palladium-catalyzed cross-coupling reactions of this substrate. We will delve into the mechanistic rationale behind protocol design, offer field-proven insights for overcoming common challenges, and provide detailed, step-by-step protocols for key transformations including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle involving three primary steps: oxidative addition, transmetalation (for couplings like Suzuki) or migratory insertion (for Heck), and reductive elimination.[2][3]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-4-methyl-5-nitrobenzoic acid, forming a Pd(II) complex. This is often the rate-determining step and is highly sensitive to steric hindrance around the C-I bond.[4]

-

Transmetalation / Insertion :

-

In Suzuki or Sonogashira reactions, the coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center in a step called transmetalation. This step is typically facilitated by a base.[5][6]

-

In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the palladium-carbon bond (migratory insertion).[7]

-

-

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8]

Caption: General Palladium Catalytic Cycle.

Application Notes: Strategic Considerations for 3-Iodo-4-methyl-5-nitrobenzoic Acid

The success of coupling reactions with this substrate hinges on the careful selection of catalysts, ligands, bases, and solvents to address its unique electronic and steric profile.

Catalyst and Ligand Selection: Overcoming Steric Hindrance

The methyl and nitro groups flanking the iodine atom create a sterically congested environment. This necessitates the use of palladium catalysts coordinated to bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.

-

For C-C and C-N Couplings (Suzuki, Buchwald-Hartwig): Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are highly effective.[9] Their bulk facilitates reductive elimination, while their electron-donating nature promotes oxidative addition. For Suzuki couplings, palladium complexes with ferrocenyl phosphines like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are also excellent choices.

-

For C-Alkyne Couplings (Sonogashira): While traditional Pd(PPh₃)₄ can be effective, more robust systems using ligands like P(t-Bu)₃ often provide better results, especially at lower temperatures.[10]

-

For C-Alkene Couplings (Heck): Phosphine-free systems using Pd(OAc)₂ can work, but reactions involving sterically demanding substrates often benefit from ligands like P(o-tolyl)₃ to enhance stability and activity.[11]

Base Selection: A Critical Choice

The choice of base is paramount due to the presence of both the acidic carboxylic acid and the potentially sensitive nitro group.

-

The Carboxylic Acid Factor: The base will first neutralize the carboxylic acid to form a carboxylate salt. This can alter the substrate's solubility.

-

The Nitro Group Factor: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), often used in Buchwald-Hartwig aminations, can sometimes be incompatible with nitroarenes, leading to side reactions.[12]

-

Recommended Bases:

-

Suzuki: Mild inorganic bases are preferred. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent choices, offering good reactivity while minimizing side reactions.[13] They are used in aqueous solutions, creating a biphasic system that can accelerate the reaction.

-

Sonogashira & Heck: Organic amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard. They are strong enough to facilitate the catalytic cycle but generally do not interfere with the nitro group.[14][15]

-

Buchwald-Hartwig: While strong bases are common, a weaker inorganic base like cesium carbonate (Cs₂CO₃) is often a safer and highly effective alternative for nitro-containing substrates.[16]

-

Solvent and Temperature Considerations

-

Solvents: Anhydrous, polar aprotic solvents are typically used to ensure the solubility of the catalyst and reagents.

-

Temperature: Aryl iodides are the most reactive halides in cross-coupling, often allowing for milder reaction conditions (60-100 °C).[17] However, due to the steric hindrance of this specific substrate, moderate heating will likely be required to achieve a reasonable reaction rate. Microwave irradiation can be a valuable tool to accelerate these reactions.[13]

Experimental Protocols

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and catalyst loading may be necessary to achieve maximum yield.

General Experimental Workflow:

Caption: Standard workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the formation of a C(sp²)-C(sp²) bond, a cornerstone transformation in medicinal chemistry.

| Reagent/Component | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |

| 3-Iodo-4-methyl-5-nitrobenzoic acid | 1.0 | 279 mg | Aryl Halide Substrate |

| Phenylboronic Acid | 1.5 | 183 mg | Coupling Partner |

| Pd₂(dba)₃ | 0.02 (2 mol % Pd) | 18.3 mg | Palladium Pre-catalyst |

| XPhos | 0.08 (8 mol %) | 38.1 mg | Ligand |

| K₃PO₄ | 3.0 | 637 mg | Base |

| 1,4-Dioxane | - | 8 mL | Solvent |

| Water | - | 2 mL | Co-solvent |

Step-by-Step Methodology:

-

To a dry reaction vial, add 3-iodo-4-methyl-5-nitrobenzoic acid, phenylboronic acid, K₃PO₄, XPhos, and Pd₂(dba)₃.

-

Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Seal the vial and place it in a preheated oil bath at 100 °C.

-

Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-